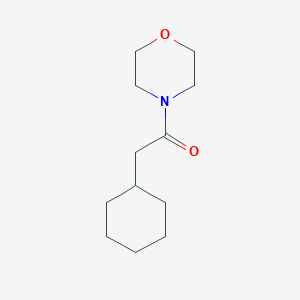

4-(cyclohexylacetyl)morpholine

Description

Contextualization within Modern Organic Synthesis Research

In the realm of modern organic synthesis, the creation of novel molecules with specific functionalities is a cornerstone of advancing various scientific fields, including medicinal chemistry and materials science. numberanalytics.com The amide functional group, a key feature of 4-(cyclohexylacetyl)morpholine, is one of the most important in organic chemistry due to its prevalence in pharmaceuticals, natural products, and polymers. researchgate.netacs.org The synthesis of amides is a fundamental process, and the development of efficient and selective methods for their creation is a significant area of research. numberanalytics.com The structure of this compound, which combines a cyclohexyl moiety and a morpholine (B109124) ring through an amide linkage, presents it as a target for synthetic exploration and a potential building block in the creation of more complex molecular architectures.

The pursuit of new chemical entities like this compound is driven by the need for compounds with unique properties. The specific combination of the lipophilic cyclohexyl group and the polar morpholine unit, connected by a stable amide bond, suggests potential applications where modulation of solubility, bioavailability, and other physicochemical properties is desired. Research in this area often focuses on developing sustainable and efficient synthetic protocols, moving away from traditional methods that can be harsh and generate significant waste. researchgate.netnumberanalytics.com

Methodological Approaches to Compound Investigation

The investigation of a chemical compound like this compound involves a multi-faceted approach to determine its structure, purity, and properties. numberanalytics.com The initial step is typically the synthesis of the compound, followed by purification to isolate it from any unreacted starting materials or byproducts. acs.org

Once a pure sample is obtained, a variety of analytical techniques are employed for its characterization. numberanalytics.com These methods are crucial for confirming the compound's identity and understanding its chemical behavior.

Common Characterization Techniques:

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for elucidating the molecular structure. numberanalytics.comacs.org NMR provides detailed information about the carbon-hydrogen framework, while IR spectroscopy helps identify functional groups, such as the amide carbonyl in this compound.

Chromatography: Methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound and can also be used for its separation from mixtures. numberanalytics.comacs.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. studysmarter.co.uk

Computational Chemistry: Theoretical methods, including molecular mechanics and quantum mechanics, can be used to model the compound's structure and predict its properties. numberanalytics.com

Data from these techniques are collectively analyzed to build a comprehensive profile of the compound. numberanalytics.com This systematic investigation is essential for ensuring the reliability of any subsequent studies on the compound's reactivity or potential applications. studysmarter.co.uk

Evolution of Synthetic Strategies for Amide-Containing Structures

The synthesis of amides has undergone significant evolution, driven by the demand for more efficient, milder, and environmentally friendly methods. numberanalytics.comnih.gov Historically, the most common method for forming an amide bond was the reaction of a carboxylic acid with an amine, often requiring high temperatures and the removal of water. numberanalytics.com

A major advancement was the use of activated carboxylic acid derivatives, such as acyl chlorides and anhydrides. fishersci.it The reaction of an acyl chloride with an amine, known as the Schotten-Baumann reaction, is a widely used and efficient method for amide synthesis. fishersci.it This approach, however, can generate acidic byproducts that need to be neutralized. researchgate.net

The field of peptide chemistry has been a major driver of innovation in amide bond formation. fishersci.itumich.edu This has led to the development of a wide array of coupling reagents that facilitate the reaction between carboxylic acids and amines under mild conditions. These reagents, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, HBTU), work by activating the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine. fishersci.it

More recently, catalytic methods for amide synthesis have gained prominence. numberanalytics.com Transition metal catalysts, based on elements like palladium and copper, can facilitate the coupling of amines with esters or other carboxylic acid derivatives. numberanalytics.com Organocatalysis, which uses small organic molecules to catalyze the reaction, has also emerged as a powerful and more sustainable alternative. numberanalytics.com These modern approaches offer greater control over the reaction, higher yields, and a broader substrate scope, enabling the synthesis of complex amide-containing molecules like this compound with greater efficiency. numberanalytics.com The development of flow chemistry techniques has also contributed to more sustainable and scalable amide synthesis. nih.gov

Properties

IUPAC Name |

2-cyclohexyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c14-12(13-6-8-15-9-7-13)10-11-4-2-1-3-5-11/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUQIZOMRHMOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 4 Cyclohexylacetyl Morpholine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.indeanfrancispress.comslideshare.net For 4-(cyclohexylacetyl)morpholine, the most logical disconnection is at the amide bond (C-N bond). This is a common strategy for amides, as numerous methods exist for their formation. amazonaws.com

This disconnection reveals two key synthons: a cyclohexylacetyl electrophile and a morpholine (B109124) nucleophile. The corresponding synthetic equivalents are cyclohexylacetic acid or one of its activated derivatives (like an acyl chloride or anhydride) and morpholine. This approach simplifies the synthesis to the formation of an amide bond between these two precursors.

Classical Amide Bond Formation Strategies

Traditional methods for forming amide bonds are well-established and widely used in organic synthesis. These typically involve the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.

Carbodiimide-Mediated Couplings

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common reagents for promoting the formation of amide bonds. interchim.frthermofisher.comcreative-proteomics.com The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. creative-proteomics.com This intermediate then reacts with the amine (morpholine) to yield the desired amide, this compound. interchim.fr The reaction is typically carried out in an acidic to neutral pH range. interchim.frthermofisher.com To improve yields and prevent side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added to form a more stable amine-reactive NHS ester. thermofisher.com

Table 1: Common Carbodiimide Coupling Reagents

| Reagent Name | Abbreviation | Key Feature |

|---|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDAC | Water-soluble |

Mixed Anhydride (B1165640) Approaches

The mixed anhydride method is another effective strategy for amide bond synthesis. mdpi.comresearchgate.nethighfine.com In this approach, the carboxylic acid (cyclohexylacetic acid) is reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine or triethylamine (B128534). researchgate.netgoogle.com This forms a mixed anhydride, which is a highly activated species. Subsequent addition of morpholine to this activated intermediate results in the formation of this compound. This method is often favored due to its rapid reaction rates and generally good yields. highfine.com

Acyl Chloride Reactivity in Amide Synthesis

The reaction of an acyl chloride with an amine is a vigorous and often high-yielding method for preparing amides. savemyexams.comyoutube.com Cyclohexylacetyl chloride can be prepared from cyclohexylacetic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). savemyexams.com The resulting cyclohexylacetyl chloride is then reacted with morpholine. jocpr.com The high reactivity of the acyl chloride ensures a rapid reaction with the amine nucleophile to form the stable amide bond of this compound. This reaction is typically an addition-elimination process where the amine attacks the carbonyl carbon, followed by the elimination of a chloride ion. savemyexams.com

Novel and Green Synthetic Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods.

Catalyst-Free Amidation Techniques

Emerging research has focused on catalyst-free amidation reactions that can proceed under mild conditions. rsc.orgnih.gov While specific examples for this compound are not extensively documented in the provided results, general methodologies suggest the possibility of direct amidation. For instance, some procedures describe the direct conversion of aldehydes and amines to amides without the need for a catalyst, functioning in both aqueous and organic media. rsc.org Another approach involves the direct biocatalytic transformation of acids into amides, which can be a highly desirable green method, although it presents challenges such as the need for substrate activation in many cases. rsc.org The development of such catalyst-free systems for the synthesis of this compound could offer significant advantages in terms of reduced waste and milder reaction conditions.

Flow Chemistry Applications in Synthesis Optimization

Continuous flow chemistry offers significant advantages for the synthesis of amides like this compound, addressing many limitations of traditional batch processing. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This high degree of control leads to improved heat and mass transfer, which can result in higher yields, better selectivity, and safer reaction conditions.

For the synthesis of morpholine derivatives, photocatalytic methods within continuous flow setups represent a modern and scalable approach. nih.govorganic-chemistry.org The use of an inexpensive organic photocatalyst combined with a Lewis acid additive can facilitate the coupling of aldehydes with silicon amine protocol (SLAP) reagents to form substituted morpholines under continuous flow conditions. nih.govorganic-chemistry.org This type of methodology highlights the potential for developing novel, efficient, and scalable routes to compounds like this compound.

The advantages of continuous flow synthesis are not limited to photocatalysis. Many common reactions in the pharmaceutical industry, including amide bond formation, benefit from flow technology. nih.gov The ability to rapidly screen and optimize reaction conditions makes it a powerful tool for process development. rsc.org For the synthesis of this compound, a flow process could involve pumping a solution of morpholine and cyclohexylacetyl chloride through a heated microreactor, potentially containing a scavenger resin to remove the HCl byproduct, leading to a cleaner product stream and simplified workup.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for Amidation

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; high surface-area-to-volume ratio |

| Mass Transfer | Dependant on stirring efficiency | Efficient mixing through diffusion and advection |

| Safety | Larger volumes of hazardous materials | Small reactor volume; improved containment |

| Scalability | Difficult; requires process re-optimization | "Scaling out" by running multiple reactors in parallel |

| Reaction Time | Typically hours | Can be reduced to minutes |

| Product Purity | May require extensive purification | Often higher due to fewer side reactions |

Solvent-Free Reaction Conditions

Performing chemical reactions without a solvent offers significant environmental and economic benefits, including reduced waste, lower costs, and simplified purification processes. For the synthesis of this compound, a solvent-free approach is a viable and attractive option. google.com

One common method involves the direct heating of a mixture of the precursor reactants. For instance, heating a mixture of morpholine and an ester of cyclohexylacetic acid (e.g., methyl cyclohexylacetate) could directly yield the desired amide and a volatile alcohol byproduct (methanol), which can be easily removed. Similarly, direct reaction between morpholine and cyclohexylacetic acid at elevated temperatures, often with a catalyst, can form the amide bond with the elimination of water. The development of one-pot, multi-component reactions under solvent-free conditions is a significant area of green chemistry. rsc.org For example, procedures for synthesizing polyhydroquinolines have been developed by heating the reactants together at 100°C without any solvent or catalyst. rsc.org

A patent for the synthesis of a related compound, 4-cyclohexyl morpholine, describes a solvent-free method where diethylene glycol and cyclohexylamine (B46788) are passed through a fixed-bed catalyst. google.com This process highlights the industrial applicability of solvent-free conditions for producing morpholine derivatives, citing advantages such as clean reaction, low pollution, and reduced purification pressure. google.com

Table 2: Potential Solvent-Free Approaches for this compound Synthesis

| Reactant 1 | Reactant 2 | Conditions | Byproduct |

|---|---|---|---|

| Morpholine | Cyclohexylacetic acid | Heat (150-200°C), optional acid/base catalyst | Water |

| Morpholine | Methyl cyclohexylacetate | Heat (100-150°C), optional base catalyst | Methanol |

Optimization of Reaction Parameters

Temperature and Pressure Effects on Yield and Selectivity

In the synthesis of other heterocyclic compounds, the optimization of temperature has been shown to be crucial. For example, in one synthesis, it was found that while only a trace amount of product formed at room temperature, increasing the temperature to 80°C gave the optimal yield, with higher temperatures leading to a decrease. researchgate.net A similar principle would apply to the synthesis of this compound, where an optimal temperature must be identified to balance reaction rate with product stability.

Pressure is generally not a significant parameter for this type of liquid-phase amidation under standard conditions. However, if the reaction is performed at a temperature above the boiling point of one of the reactants (e.g., morpholine, b.p. 129°C), a sealed reactor or a system under elevated pressure would be necessary to maintain the reactants in the liquid phase. In a patented method for synthesizing 4-cyclohexyl morpholine, reaction pressures between 0.6 and 1.8 MPa were utilized in conjunction with temperatures of 140-240°C. google.com

Table 3: Illustrative Effect of Temperature on Yield of this compound

| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |

|---|---|---|---|

| 60 | 12 | 45 | Slow reaction rate |

| 80 | 8 | 75 | Moderate reaction rate |

| 100 | 5 | 92 | Optimal balance of rate and yield |

| 120 | 5 | 88 | Slight increase in impurity formation |

Stoichiometric Considerations for Precursor Reactants

The stoichiometry, or the molar ratio of the reactants, is fundamental to maximizing the yield of this compound. The core reaction involves a 1:1 molar ratio of morpholine and the cyclohexylacetyl group donor (e.g., cyclohexylacetyl chloride or cyclohexylacetic acid).

However, in practice, it is often advantageous to use a slight excess of one of the reactants. For instance, when using the highly reactive cyclohexylacetyl chloride, a small excess of morpholine can ensure that the acyl chloride is fully consumed. Morpholine can also act as a base to neutralize the hydrogen chloride byproduct that is formed, although an external base like triethylamine is more commonly used for this purpose. jocpr.comnih.gov Conversely, if morpholine is the more expensive reagent, a slight excess of the cyclohexylacetic acid derivative might be used to ensure its complete conversion. Using a large excess of one reactant is generally avoided as it complicates purification. In some syntheses, such as the formation of enamines from morpholine, an excess of morpholine is required to account for its loss in the aqueous phase during workup. orgsyn.org

Table 4: Illustrative Effect of Stoichiometry on Product Yield

| Molar Ratio (Morpholine : Cyclohexylacetyl Chloride) | Yield (%) | Remarks |

|---|---|---|

| 0.8 : 1.0 | 78 | Incomplete conversion of acyl chloride |

| 1.0 : 1.0 | 90 | Stoichiometrically balanced |

| 1.1 : 1.0 | 95 | Slight excess of amine drives reaction to completion |

| 1.5 : 1.0 | 95 | No significant yield improvement, complicates purification |

Influence of Reaction Time on Conversion Rates

The duration of the reaction is another key variable that must be optimized to achieve maximum conversion without sacrificing product quality. The ideal reaction time is the point at which the concentration of the desired product, this compound, is at its maximum.

Table 5: Illustrative Influence of Reaction Time on Conversion

| Reaction Time (hours) | Conversion (%) |

|---|---|

| 1 | 40 |

| 2 | 75 |

| 4 | 94 |

| 6 | 98 |

| 8 | 98 |

Mechanistic Elucidation of Formation and Reactivity

Nucleophilic Acyl Substitution Mechanisms in Amide Synthesis

The accepted mechanism for this transformation proceeds via a two-step addition-elimination pathway. orgsyn.org

Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction initiates with the lone pair of electrons on the nitrogen atom of morpholine (B109124) attacking the electrophilic carbonyl carbon of an activated cyclohexylacetic acid derivative (e.g., an acyl chloride or anhydride). This addition step breaks the carbonyl π-bond, and the electrons move to the oxygen atom, creating a negatively charged oxygen (an alkoxide). The result is a transient species where the former carbonyl carbon is bonded to four substituents: the cyclohexylacetyl alkyl chain, the oxygen anion, the original leaving group, and the newly added morpholine ring. This species is known as a tetrahedral intermediate due to the sp³ hybridization and tetrahedral geometry of the central carbon atom. chemrxiv.orggoogle.com

Decomposition of the Tetrahedral Intermediate: This high-energy intermediate is not stable and rapidly collapses. chemrxiv.org The lone pair on the oxygen atom reforms the carbon-oxygen π-bond. Simultaneously, one of the groups attached to the tetrahedral carbon is expelled. For the productive formation of 4-(cyclohexylacetyl)morpholine, the original activating group (e.g., chloride) is ejected as a leaving group. This elimination step restores the carbonyl group and yields the final stable amide product. nih.gov If the morpholine were to be expelled instead, the reaction would simply revert to the starting materials. organic-chemistry.org

Direct amidation between a carboxylic acid and an amine is often slow and requires high temperatures to drive off water, the byproduct. ontosight.ai Catalysts are therefore frequently employed to facilitate the reaction under milder conditions.

Acid Catalysis: In the presence of an acid catalyst, the carbonyl oxygen of cyclohexylacetic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic morpholine. The acid also facilitates the departure of the hydroxyl group as a water molecule, which is a better leaving group. google.com

Base Catalysis: A base can be used to deprotonate the morpholine, increasing its nucleophilicity. However, a more common strategy for amidation involves using coupling agents or activating the carboxylic acid first. In the context of direct amidation, certain Lewis acids like boric acid and its derivatives have proven to be effective catalysts. These catalysts are believed to activate the carboxylic acid by forming an acyloxyboron intermediate, which is more reactive towards the amine. The concerted action of multiple boron atoms may be involved in activating the carboxylic acid for amidation. ontosight.ai

Kinetic Studies of Reaction Pathways

While specific kinetic data for the synthesis of this compound is not extensively documented in publicly available literature, the kinetics can be inferred from the established mechanism. Such studies are crucial for optimizing reaction conditions and understanding the factors that influence the reaction speed.

The rate of the reaction is determined by the slowest step in the mechanism, known as the rate-determining step. For many nucleophilic acyl substitutions, the initial nucleophilic attack to form the tetrahedral intermediate is the slowest step.

Assuming the formation of the tetrahedral intermediate is the rate-determining step, the rate law for the uncatalyzed reaction between an activated cyclohexylacetyl derivative (e.g., cyclohexylacetyl chloride) and morpholine would likely be:

Rate = k[Cyclohexylacetyl Chloride][Morpholine]

This second-order rate law indicates that the reaction rate is dependent on the concentration of both reactants.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | [Cyclohexylacetyl Chloride] (mol/L) | [Morpholine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻⁴ |

This table illustrates the expected change in reaction rate based on a second-order rate law. Doubling the concentration of either reactant would double the initial rate of reaction.

The activation energy (Ea) represents the minimum energy required for the reactants to overcome the energy barrier and proceed to products. It corresponds to the energy of the transition state, the highest energy point on the reaction coordinate diagram.

Computational chemistry can be used to model the reaction pathway, calculate the energies of the reactants, transition states, and products, and thus determine the activation energy. For the synthesis of this compound, the transition state would resemble the tetrahedral intermediate, but with partially formed and broken bonds. Factors that stabilize this transition state, such as catalysis, will lower the activation energy and increase the reaction rate. A computational study on the role of morpholine in urethane (B1682113) formation showed that the catalyst alters the reaction mechanism and energy profile significantly.

Table 2: Hypothetical Activation Parameters for Amide Formation

| Reaction Condition | Activation Energy (Ea) (kJ/mol) | Relative Rate |

| Uncatalyzed | 85 | 1 |

| Acid-Catalyzed | 60 | ~1,800x faster |

| Boronic Acid-Catalyzed | 55 | ~8,000x faster |

This hypothetical data shows how catalysts can significantly lower the activation energy, leading to a dramatic increase in the reaction rate.

Isotopic Labeling Studies for Mechanism Validation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction and confirm mechanistic proposals. For the synthesis of this compound, labeling specific atoms in the reactants can provide definitive evidence for the nucleophilic acyl substitution mechanism.

For instance, the reaction can be carried out using cyclohexylacetic acid in which the carbonyl oxygen has been enriched with the heavy isotope ¹⁸O. According to the proposed mechanism, this labeled oxygen should be retained in the final amide product. If the reaction were to proceed through a different pathway where the carbonyl oxygen is lost, the ¹⁸O label would not be found in the product.

Experimental Design:

Synthesize cyclohexylacetic acid with an ¹⁸O label on the carbonyl oxygen.

React the ¹⁸O-labeled cyclohexylacetic acid with unlabeled morpholine.

Analyze the resulting this compound product using mass spectrometry to determine if the ¹⁸O label has been incorporated.

The presence of the ¹⁸O label in the final amide product would confirm that the carbonyl oxygen of the carboxylic acid is not the atom that is eliminated as water, strongly supporting the formation and collapse of the tetrahedral intermediate as described.

Table 3: Expected Results of an ¹⁸O Isotopic Labeling Experiment

| Reactant | Labeled Atom | Expected Mass of Product | Mechanistic Confirmation |

| Cyclohexylacetic Acid | Carbonyl-¹⁸O | Increased by 2 Da | Confirms retention of carbonyl oxygen, supporting the tetrahedral intermediate pathway. |

| Cyclohexylacetic Acid | Hydroxyl-¹⁸O | Normal Mass | Confirms loss of the hydroxyl group as water. |

| Morpholine | ¹⁵N | Increased by 1 Da | Confirms incorporation of the morpholine nucleophile. |

Computational Modeling of Reaction Mechanisms

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By employing sophisticated theoretical models, it is possible to map out the potential energy surface of a reaction, identify transition states, and understand the dynamic evolution of the system from reactants to products. These computational approaches provide insights that are often difficult or impossible to obtain through experimental means alone. For a compound like this compound, computational modeling can shed light on its formation and subsequent reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov In the context of chemical reactions, DFT is frequently employed to locate and characterize the transition state (TS), which represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the reaction's feasibility and kinetics.

Theoretical studies on related morpholine-containing compounds have successfully utilized DFT to explore reaction mechanisms. For instance, in the study of urethane formation catalyzed by morpholine, DFT calculations at levels like BHandHLYP/6-31G(d) have been used to map out the multi-step reaction pathway. nih.govresearchgate.net These calculations help in optimizing the geometries of reactants, intermediates, transition states, and products. nih.gov The validity of such proposed mechanisms can be partially verified by comparing calculated reactant complexes with existing crystal structures. researchgate.netnih.gov

For the formation of this compound from morpholine and cyclohexylacetyl chloride, DFT calculations could be used to model the nucleophilic attack of the morpholine nitrogen on the carbonyl carbon of the acyl chloride. The calculations would aim to identify the transition state for this step, characterized by the partial formation of the N-C bond and the partial breaking of the C-Cl bond. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction barrier. nih.gov

Table 1: Hypothetical DFT Calculation Results for the Formation of this compound

| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactants (Morpholine + Cyclohexylacetyl Chloride) | B3LYP/6-31G | -995.12345 | 0.00 | N/A |

| Transition State | B3LYP/6-31G | -995.09876 | 15.5 | -250.1 |

| Product (this compound + HCl) | B3LYP/6-31G* | -995.18765 | -40.3 | N/A |

This table is illustrative and presents hypothetical data for the purpose of demonstrating the output of DFT calculations.

While DFT provides a static picture of the critical points on a potential energy surface, Molecular Dynamics (MD) simulations offer a dynamic view of how a reaction proceeds over time. nih.gov MD simulations model the atomic motions of a system by integrating Newton's equations of motion. mdpi.com This allows for the exploration of the reaction trajectory, providing insights into the sequence of bond-forming and bond-breaking events and the role of the solvent.

In the context of the formation of this compound, MD simulations could be initiated from the transition state geometry identified by DFT. By assigning initial velocities to the atoms, the trajectory can be propagated both forward to the products and backward to the reactants, confirming that the located transition state indeed connects the intended species. Quasiclassical MD simulations, which use DFT or semi-empirical methods like xTB to calculate the forces on the fly, have been used to study reaction dynamics and selectivity in complex systems. nih.gov

MD simulations are also invaluable for understanding how the solvent environment influences the reaction. For instance, simulations can reveal the specific interactions between the solvent molecules and the reacting species, and how these interactions stabilize or destabilize the transition state. The length of the simulation and the treatment of the solvent are crucial parameters for obtaining meaningful results. mdpi.com

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Results

| Parameter | Value | Description |

| Simulation Software | LAMMPS | Large-scale Atomic/Molecular Massively Parallel Simulator nih.gov |

| Force Field | GAFF | General Amber Force Field, for organic molecules |

| System Size | ~10,000 atoms | Reactants and explicit solvent molecules |

| Solvent | Water | To simulate an aqueous reaction environment |

| Temperature | 298 K | Room temperature |

| Simulation Time | 10 ns | Nanoseconds |

| Time Step | 1 fs | Femtosecond |

| Result | ||

| Average Time for N-C bond formation | 150 ps | Picoseconds |

| Solvent Reorganization Energy | 5.2 kcal/mol | Energy required to rearrange solvent molecules around the transition state |

This table is illustrative and presents hypothetical data to demonstrate the parameters and potential outputs of an MD simulation.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the precise arrangement of atoms within a crystalline solid. This technique would reveal the molecule's conformation in the solid state, as well as how individual molecules pack together.

Precise measurements of bond lengths, bond angles, and torsion angles would be obtained from the crystallographic data. This information would offer a static snapshot of the molecule's geometry, including the planarity of the amide bond and the puckering of the morpholine (B109124) and cyclohexane (B81311) rings. A hypothetical data table for such findings is presented below.

Table 1: Hypothetical Bond Lengths and Angles for 4-(cyclohexylacetyl)morpholine

| Parameter | Value |

| C=O Bond Length (Å) | Data Not Available |

| C-N (amide) Bond Length (Å) | Data Not Available |

| C-N-C (morpholine) Bond Angle (°) | Data Not Available |

| O=C-N-C Torsion Angle (°) | Data Not Available |

| Cyclohexane Ring Conformation | Data Not Available |

| Morpholine Ring Conformation | Data Not Available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be necessary to fully characterize this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to assign protons within the cyclohexyl and morpholine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs, allowing for the unambiguous assignment of the ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the entire molecule, including the link between the cyclohexylacetyl group and the morpholine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments provide information about which protons are close to each other in space, regardless of whether they are directly bonded. This data is vital for determining the preferred conformation of the molecule in solution, such as the relative orientation of the cyclohexyl and morpholine rings.

By conducting NMR experiments at different temperatures, it would be possible to study the dynamic processes the molecule undergoes, such as ring-flipping of the cyclohexane and morpholine moieties or rotation around the amide bond. Changes in the NMR spectra with temperature can provide thermodynamic and kinetic parameters for these conformational changes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov The spectra for this compound are dictated by the collective vibrations of its constituent parts: the tertiary amide, the cyclohexane ring, and the morpholine ring.

Characteristic Vibrational Modes of Amide and Cyclohexane Groups

The most prominent feature in the IR spectrum of a tertiary amide like this compound is the amide I band, which primarily corresponds to the C=O stretching vibration. This band is typically strong and appears in the region of 1630-1680 cm⁻¹. Its position is sensitive to the molecular environment, including solvent effects and hydrogen bonding. The C-N stretching vibration of the tertiary amide is more complex and often couples with other vibrations, appearing in the fingerprint region.

The cyclohexane group presents a series of characteristic vibrations. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups are expected in the 2850-2950 cm⁻¹ region. Additionally, the CH₂ scissoring (bending) vibrations typically occur around 1440-1465 cm⁻¹. The entire ring can also undergo "breathing" and other skeletal vibrations at lower frequencies.

The morpholine ring also contributes significantly to the vibrational spectrum. C-H stretching vibrations from the methylene groups of the morpholine ring are expected in the 2850-3100 cm⁻¹ range. researchgate.net The C-O-C stretching vibrations of the ether linkage within the morpholine ring are characteristic and typically produce strong bands in the 1070-1150 cm⁻¹ region. researchgate.net Vibrations involving the C-N bonds of the morpholine ring also appear in the fingerprint region.

While specific experimental data for this compound is not widely published, analysis of related compounds provides insight. For instance, studies on 4-(benzenesulfonyl)-morpholine have utilized Raman spectroscopy to investigate structural properties. scielo.org.mx Similarly, detailed vibrational analyses of morpholine and its derivatives have been conducted, providing a basis for assigning the spectral features of the morpholine moiety. nih.govresearchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong | Medium-Strong |

| Cyclohexane/Morpholine | C-H Stretch (Asymmetric & Symmetric) | 2850 - 2950 | Medium-Strong | Strong |

| Cyclohexane/Morpholine | CH₂ Scissoring | 1440 - 1470 | Medium | Medium |

| Morpholine | C-O-C Stretch | 1070 - 1150 | Strong | Weak-Medium |

| Amide/Morpholine | C-N Stretch | 1150 - 1250 | Medium | Medium |

Hydrogen Bonding Network Analysis through Vibrational Shifts

Although this compound is a tertiary amide and lacks N-H bonds, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the ether oxygen of the morpholine ring. In the presence of hydrogen bond donors (e.g., protic solvents like water or alcohols), these interactions can be studied through shifts in vibrational frequencies.

When the carbonyl oxygen participates in a hydrogen bond, the C=O bond is slightly weakened and elongated, resulting in a shift of the amide I band to a lower frequency (a red shift). The magnitude of this shift often correlates with the strength of the hydrogen bond. Similarly, the C-O-C stretching vibrations of the morpholine ether group may also exhibit shifts upon hydrogen bonding. The study of these shifts provides valuable information about intermolecular interactions in solution or in the solid state.

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ions in the gas phase.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound (C₁₂H₂₁NO₂), the exact mass can be calculated and compared to the experimental value to confirm its chemical formula and rule out other possibilities with the same nominal mass.

Table 2: Calculated Exact Mass for this compound

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺˙ | C₁₂H₂₁NO₂ | 211.15723 |

| [M+H]⁺ | C₁₂H₂₂NO₂ | 212.16451 |

| [M+Na]⁺ | C₁₂H₂₁NNaO₂ | 234.14645 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific m/z (typically the molecular ion) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. researchgate.net This provides detailed structural information and helps to piece the molecule together.

The fragmentation of this compound is expected to proceed via several key pathways, primarily through cleavage of the bonds adjacent to the carbonyl group and within the morpholine and cyclohexane rings.

Common fragmentation pathways for amides include α-cleavage (cleavage of the bond alpha to the carbonyl group). For this compound, this would involve two main possibilities:

Cleavage of the N-C(O) bond: This would lead to the formation of a morpholinium ion (m/z 86) and a cyclohexylacetyl radical, or a cyclohexylacetyl cation (m/z 125).

Cleavage of the C(O)-CH₂ bond: This would generate the stable N-acetylmorpholine cation (m/z 128) and a cyclohexyl radical.

Another characteristic fragmentation is the McLafferty rearrangement, if a labile gamma-hydrogen is present, though this is less likely to be a primary pathway in this specific structure. Fragmentation of the morpholine ring itself can lead to the loss of small neutral molecules like ethylene (B1197577) oxide. researchgate.net The cyclohexane ring can undergo cleavage to lose ethylene (28 Da) or other neutral fragments.

While specific MS/MS data for this compound is scarce, the fragmentation of related morpholine-containing compounds and general principles of amide fragmentation provide a robust framework for interpreting its mass spectrum. thieme-connect.de For example, the electron ionization mass spectrum of the related compound 4-cyclohexylmorpholine (B1580532) (which lacks the acetyl group) shows a prominent peak at m/z 126, likely corresponding to the loss of a propyl group from the cyclohexane ring. nih.gov

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Structure | m/z | Plausible Origin |

|---|---|---|

| [C₆H₁₁CO]⁺ | 125 | Cleavage of N-C(O) bond |

| [Morpholine-C(O)]⁺ | 114 | α-cleavage next to carbonyl, loss of H |

| [Morpholine]⁺˙ | 87 | Cleavage and rearrangement |

| [C₄H₈NO]⁺ | 86 | Morpholinium ion from N-C(O) cleavage |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation |

| [C₄H₉N]⁺˙ | 71 | Fragment of morpholine ring |

Chiroptical Spectroscopy (If Applicable to Chiral Derivatives)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for determining the absolute configuration and conformational preferences of chiral molecules. nih.gov The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response.

However, if a chiral center were introduced into the molecule, for example, by substituting the cyclohexane or morpholine ring, the resulting enantiomers would produce mirror-image ECD and VCD spectra. These experimental spectra, when compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R or S configuration), can be used to unambiguously assign the absolute configuration of the chiral derivative. thieme-connect.de Chiroptical spectroscopy has become a valuable tool in pharmaceutical research for the structural determination of chiral drugs. nih.gov Therefore, while not applicable to the parent compound, this technique would be crucial for the characterization of any of its chiral analogues.

Lack of Specific Research Data Prevents Detailed Analysis of this compound's Chiroptical Properties

A thorough investigation of scientific literature reveals a significant gap in the specific analysis of the chemical compound this compound using advanced structural characterization techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). Despite the general utility of these methods in determining the stereochemistry and conformational details of chiral molecules, no dedicated studies providing experimental data or detailed findings for this particular compound could be located.

The initial intent was to construct a detailed article focusing on the stereochemical assignment and conformational analysis of this compound. However, the foundational requirement for such an analysis is the availability of published research containing specific CD and ORD spectra, Cotton effect data, and their interpretation in the context of the molecule's structure. The absence of such primary data in the public domain makes a scientifically rigorous discussion impossible.

While the principles of CD and ORD are well-established for related structural motifs, such as cyclohexanones and other morpholine derivatives, any attempt to extrapolate these general principles to this compound without direct experimental evidence would be purely speculative and would not meet the standards of scientific accuracy. The chiroptical properties of a molecule are highly sensitive to its unique three-dimensional structure, and therefore, analogies to other compounds are not a substitute for direct measurement.

Consequently, the sections and subsections outlined for the article, including Circular Dichroism (CD) for Stereochemical Assignment and Optical Rotatory Dispersion (ORD) Studies, cannot be populated with the required detailed research findings and data tables.

For a comprehensive analysis of this compound's chiroptical properties to be possible, future research would need to be undertaken to:

Synthesize and isolate enantiomers of this compound, if it is indeed chiral.

Measure the CD and ORD spectra of the purified enantiomers.

Analyze the resulting spectra to determine the sign and magnitude of the Cotton effect.

Correlate the experimental data with theoretical calculations to assign the absolute configuration and elucidate the preferred conformation of the molecule.

Until such research is conducted and published, a detailed and authoritative article on the advanced structural characterization and conformational analysis of this compound using CD and ORD remains an academic exercise pending empirical data.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 4-(cyclohexylacetyl)morpholine. These methods provide a microscopic view of the electron distribution and energy levels within the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the morpholine (B109124) ring and the adjacent carbonyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is centered around the carbonyl group, suggesting this is the most likely site for nucleophilic attack.

Table 1: FMO Analysis Data for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: The values presented are representative and may vary depending on the computational method and basis set used.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The ESP map of this compound reveals regions of negative and positive electrostatic potential. The red-colored regions, indicating negative potential, are concentrated around the oxygen atom of the carbonyl group, highlighting its nucleophilic character. The blue-colored regions, representing positive potential, are found around the hydrogen atoms, particularly those of the cyclohexyl ring.

Mulliken and NBO Charge Analysis

Mulliken and Natural Bond Orbital (NBO) charge analyses provide quantitative measures of the charge distribution on each atom within the molecule. In this compound, the oxygen atom of the carbonyl group carries the most significant negative charge, while the carbonyl carbon atom exhibits a partial positive charge. The nitrogen atom in the morpholine ring also shows a partial negative charge. This charge distribution pattern is consistent with the electronegativity of the atoms and influences the molecule's dipole moment and intermolecular interactions.

Table 2: Selected NBO Charges for this compound

| Atom | Charge (e) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.55 |

| N (morpholine) | -0.40 |

Note: The values presented are representative and may vary depending on the computational method and basis set used.

Conformational Energy Landscape Exploration

The three-dimensional structure and conformational flexibility of this compound are critical to its function. Computational methods allow for a detailed exploration of its conformational energy landscape.

Ab Initio and DFT Conformational Search Methods

Conformational searches using ab initio and Density Functional Theory (DFT) methods are employed to identify the most stable conformations of this compound. These methods systematically explore the potential energy surface by rotating the single bonds within the molecule. The results typically show that the chair conformation of the cyclohexyl ring is the most stable. The orientation of the acetylmorpholine substituent relative to the cyclohexyl ring can lead to different low-energy conformers.

Analysis of Steric and Electronic Effects on Conformation

The conformational preferences of this compound are governed by a balance of steric and electronic effects. The bulky cyclohexyl group imposes significant steric hindrance, influencing the orientation of the acetylmorpholine moiety. The chair conformation of the cyclohexane (B81311) ring is favored to minimize steric strain. Electronic effects, such as hyperconjugation and dipole-dipole interactions, also play a role in stabilizing certain conformations. For instance, the alignment of the C=O bond with adjacent C-H bonds can lead to stabilizing hyperconjugative interactions.

Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules like this compound. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic and vibrational properties of the compound.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard procedure in chemical research for the structural elucidation of organic molecules. For a molecule such as this compound, these predictions can help in the definitive assignment of ¹H and ¹³C NMR signals, which can be complex due to the presence of multiple, conformationally flexible rings.

The most common and reliable method for calculating NMR chemical shifts is the Gauge-Including Atomic Orbital (GIAO) method, typically employed in conjunction with Density Functional Theory (DFT). The process involves several key steps:

Geometry Optimization: The first step is to obtain an accurate three-dimensional structure of the this compound molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)). The conformational flexibility of the cyclohexyl and morpholine rings requires a thorough conformational search to identify the lowest energy conformer, as this will be the most populated and therefore most representative structure.

NMR Calculation: Once the optimized geometry is obtained, the GIAO-DFT calculation is performed at the same or a higher level of theory to compute the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso) are not directly comparable to experimental chemical shifts (δ_exp). They must be converted by referencing them to the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shift is calculated using the equation: δ_pred = σ_ref - σ_calc.

The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set, and the consideration of environmental effects such as the solvent. Comparing the predicted chemical shifts to the experimental values can confirm the proposed structure and help assign ambiguous signals in the experimental spectrum.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table is for illustrative purposes to show the expected output of a computational study, as specific published data for this compound is not available.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C=O (Acetyl) | 170.5 | - |

| CH₂ (Acetyl) | 42.1 | 2.25 |

| CH (Cyclohexyl, C1) | 44.8 | 1.85 |

| CH₂ (Cyclohexyl, C2, C6) | 33.2 | 1.70 (ax), 1.20 (eq) |

| CH₂ (Cyclohexyl, C3, C5) | 26.5 | 1.65 (ax), 1.15 (eq) |

| CH₂ (Cyclohexyl, C4) | 26.0 | 1.50 (ax), 1.05 (eq) |

| N-CH₂ (Morpholine) | 45.9 | 3.55 |

| O-CH₂ (Morpholine) | 66.8 | 3.65 |

Simulated Vibrational Spectra for Assignment

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations of these spectra are crucial for the accurate assignment of experimental spectral bands to specific molecular motions.

The process for simulating vibrational spectra is as follows:

Frequency Calculation: Following a successful geometry optimization of this compound, a frequency calculation is performed at the same level of theory. This calculation computes the second derivatives of the energy with respect to the nuclear positions, yielding the harmonic vibrational frequencies.

Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical scaling factor specific to the DFT functional and basis set used.

Visualization and Assignment: The output of the calculation provides the frequency, IR intensity, and Raman activity for each vibrational mode. Animation of these modes allows for the visualization of the atomic motions, such as C-H stretching, C=O stretching, and ring deformations. This visualization is key to assigning the bands in the experimental IR and Raman spectra. For instance, the strong absorption band expected around 1640 cm⁻¹ in the IR spectrum of this compound can be definitively assigned to the stretching vibration of the amide carbonyl group.

Solvation Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the properties of a solute molecule. Computational models are essential for understanding these solvent effects on the structure, stability, and reactivity of this compound. These models can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models (e.g., PCM, SMD)

Implicit or continuum solvation models treat the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. This approach offers a computationally efficient way to account for the bulk electrostatic effects of the solvent.

Polarizable Continuum Model (PCM): The PCM is one of the most widely used implicit solvation models. In this model, the solute molecule is placed within a cavity carved out of the solvent continuum. The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical Hamiltonian, allowing for the calculation of the molecule's properties in solution. For this compound, PCM calculations could be used to study how its conformational equilibrium (e.g., the chair conformation of the cyclohexane ring) is affected by solvents of varying polarity, such as water, ethanol, or chloroform.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that, in addition to the bulk electrostatics, includes terms for cavitation, dispersion, and solvent structure at the solute-solvent boundary. These additional terms are based on the full solute electron density. The SMD model is parameterized for a wide range of solvents and can provide accurate solvation free energies. For this compound, SMD could be used to predict its solubility in different solvents and to understand how the solvent modifies its electronic properties, such as the dipole moment.

Table 2: Hypothetical Solvation Effects on the Dipole Moment of this compound This table illustrates the expected trend from implicit solvation models, as specific published data is not available.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 3.5 |

| Chloroform | 4.8 | 4.2 |

| Ethanol | 24.6 | 4.8 |

| Water | 78.4 | 5.1 |

Utility in Advanced Organic Synthesis and Chemical Research

4-(cyclohexylacetyl)morpholine as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its constituent parts. The cyclohexyl ring, the amide bond, and the morpholine (B109124) ring all offer sites for chemical modification, allowing for the systematic exploration of chemical space.

Precursor in Derivatization Reactions

As a precursor, this compound can undergo a range of derivatization reactions. The presence of multiple C-H bonds on the cyclohexyl ring, the potential for amide bond cleavage or modification, and the reactivity of the morpholine ring itself make it a versatile platform for generating a library of new compounds. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic changes to a lead compound's structure are made to optimize its biological activity and pharmacokinetic properties.

Exploration of Chemical Space through Derivatization

The systematic derivatization of this compound allows for a thorough exploration of the surrounding chemical space. By modifying each of the three main components of the molecule, chemists can fine-tune its properties for specific applications.

Functionalization at the Cyclohexyl Moiety

The saturated cyclohexyl ring of this compound, while generally considered chemically inert, can be functionalized through various modern synthetic methods.

Hypothetical Derivatization Reactions of the Cyclohexyl Moiety

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| C-H Activation/Arylation | Pd(OAc)₂, Ligand, Ar-X | 4-((Arylcyclohexyl)acetyl)morpholine derivatives |

| Halogenation | NBS, Light/Radical Initiator | 4-((Bromocyclohexyl)acetyl)morpholine derivatives |

This table presents hypothetical reactions based on established chemical principles for the functionalization of cyclohexyl rings.

Recent advances in C-H activation chemistry have made the direct functionalization of such aliphatic rings increasingly feasible. nih.gov For instance, palladium-catalyzed C-H arylation could potentially introduce aromatic substituents at various positions on the cyclohexyl ring, leading to derivatives with altered steric and electronic properties. nih.gov Radical-based reactions, such as bromination with N-bromosuccinimide (NBS), could install a handle for further nucleophilic substitution. Oxidation of the cyclohexyl ring could yield cyclohexanone (B45756) derivatives, which can then be subjected to a wide array of subsequent reactions, including aldol (B89426) condensations and reductive aminations.

Modifications of the Amide Linkage

The amide bond in this compound is robust, but it can be modified under specific conditions.

Potential Modifications of the Amide Linkage

| Reaction Type | Reagents and Conditions | Potential Products |

|---|---|---|

| Reduction | LiAlH₄ or BH₃·THF | 4-(2-Cyclohexylethyl)morpholine |

| Hydrolysis | Strong Acid/Base, Heat | Cyclohexylacetic acid and Morpholine |

This table outlines potential transformations of the amide linkage based on known amide chemistry.

Reduction of the amide carbonyl group, for example with strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield the corresponding secondary amine, 4-(2-cyclohexylethyl)morpholine. This transformation significantly alters the electronic properties and hydrogen bonding capabilities of the linker region. While amide hydrolysis is generally challenging, it can be achieved under harsh acidic or basic conditions, breaking the molecule into its constituent cyclohexylacetic acid and morpholine fragments. nih.gov Furthermore, thionation using reagents like Lawesson's reagent would convert the amide into a thioamide, a group with distinct electronic and steric properties that can be valuable in medicinal chemistry for modulating target interactions.

Substitution Patterns on the Morpholine Ring

The morpholine ring itself can be a site for further derivatization, although direct substitution on the ring of an N-acylmorpholine is less common. More frequently, substituted morpholines are synthesized and then acylated. However, some synthetic strategies allow for the introduction of substituents at various positions on the morpholine ring. acs.orgnih.govnih.gov

Approaches to Substituted Morpholine Derivatives

| Position of Substitution | Synthetic Strategy | Example of Substituted Morpholine |

|---|---|---|

| 2-Substituted | Starting from a substituted amino alcohol | 4-(Cyclohexylacetyl)-2-methylmorpholine |

| 3-Substituted | Cyclization of an appropriately substituted precursor | 4-(Cyclohexylacetyl)-3-phenylmorpholine |

This table illustrates general strategies for accessing substituted morpholine rings which could then be acylated.

For instance, starting from a substituted 2-aminoethanol, one could synthesize a 2-substituted morpholine which can then be acylated with cyclohexylacetyl chloride to yield the desired derivative. dntb.gov.uanih.gov Similarly, 3-substituted morpholines can be prepared through various cyclization strategies. organic-chemistry.org Palladium-catalyzed carboamination reactions have also emerged as a powerful tool for the stereoselective synthesis of cis-3,5-disubstituted morpholines, which could then be N-acylated. nih.gov These modifications allow for the introduction of additional functional groups and stereocenters, significantly expanding the diversity of the resulting compound library.

Role in Supramolecular Chemistry Research

A thorough review of scientific databases and chemical literature reveals a lack of specific research focused on the role of this compound in the field of supramolecular chemistry. Supramolecular chemistry investigates complex systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. While related molecules containing morpholine or acetyl groups have been studied in this context, specific data for this compound is not present. For instance, studies on different molecules like 4-acetylbiphenyl (B160227) on gold surfaces have explored supramolecular assembly, but this cannot be extrapolated to the title compound. nih.gov

There are no specific investigations detailed in the scientific literature concerning the non-covalent interactions of this compound. Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, are fundamental to molecular recognition and the formation of supramolecular structures. rsc.org Theoretical and experimental studies, for example on cyclohexyl isothiocyanate, have analyzed how the cyclohexyl group and other functionalities can participate in such interactions. nih.gov However, similar analyses for this compound have not been published.

Consistent with the lack of research in the broader area of its supramolecular chemistry, there are no published studies on the self-assembly of this compound. Self-assembly is the autonomous organization of components into ordered structures and is a key principle in creating functional supramolecular systems.

Applications in Materials Science Research (e.g., as a monomer, linker)

An extensive search of materials science literature indicates that this compound has not been reported as a monomer for polymerization or as a linker in the synthesis of materials like metal-organic frameworks (MOFs) or polymers. In contrast, other morpholine derivatives, such as 4-acryloylmorpholine, which contains a polymerizable acryloyl group, are utilized as functional monomers in polymer chemistry. The absence of a suitable reactive group for polymerization in this compound likely precludes its direct use as a monomer in typical addition or condensation polymerization reactions.

Development of Novel Analytical Probes Utilizing the Compound

There is no evidence in the current scientific literature of this compound being used in the development of novel analytical probes. The design of an analytical probe requires specific photophysical, electrochemical, or binding properties that allow it to detect and quantify a target analyte. Research in this area is extensive, but it has not involved this specific compound.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence in Synthetic Route Discovery

| Feature | Traditional Approach | Potential AI-Generated Approach |

| Key Reaction | Amide coupling (e.g., using DCC, HATU) | Reductive amination of a keto-aldehyde precursor |

| Starting Materials | Cyclohexylacetic acid, Morpholine (B109124) | Cyclohexanone (B45756), Glyoxal, Morpholine |

| Novelty | High | High |

| Predicted Steps | 1-2 | 3-4 |

Advanced Spectroscopic Probes for Dynamic Processes

The 4-(cyclohexylacetyl)morpholine molecule possesses several features—such as the rotation around the C-N amide bond and the conformational flexibility of the cyclohexyl ring—that are subject to dynamic processes. While standard techniques like NMR and IR provide a static picture, advanced spectroscopic methods could offer unprecedented insight into these dynamics.

Future studies could utilize techniques like attosecond pump-probe spectroscopy to track ultrafast charge dynamics across the molecule following photoexcitation. acs.org This could reveal how electron density shifts between the carbonyl oxygen, the morpholine nitrogen, and the cyclohexyl ring on femtosecond timescales, which is fundamental to understanding its reactivity. acs.org Furthermore, methods like Raman Optical Activity (ROA) and Vibrational Circular Dichroism (VCD) could be powerful tools for studying the molecule's conformation. nih.gov Since a perfectly planar amide bond is achiral, any deviation from planarity, which is common, can be detected and quantified by these chiroptical techniques, providing a sensitive probe of the amide bond's local environment and distortions. nih.gov

Exploration of Sustainable Synthetic Pathways

Modern chemical synthesis places a strong emphasis on green chemistry principles to minimize waste and environmental impact. scispace.comresearchgate.net The conventional synthesis of amides often involves stoichiometric coupling reagents that generate significant byproducts. scispace.com Future research on this compound should focus on developing more sustainable synthetic routes.

One promising avenue is biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for amide bond formation under mild conditions, often in greener solvents, avoiding the need for hazardous reagents and simplifying purification. nih.govnih.gov Investigating the CALB-catalyzed direct amidation of cyclohexylacetic acid with morpholine could yield a highly efficient and environmentally benign process. nih.gov Another approach is mechanochemistry, where reactions are induced by mechanical force (grinding or milling), often in the absence of a solvent. researchgate.net A solvent-free synthesis using a catalyst like boric acid could offer a high-yield, rapid, and clean alternative for producing this compound. researchgate.net

Table 2: Comparison of Potential Synthetic Methodologies

| Method | Reagents | Solvent | Key Advantage |

| Conventional | Cyclohexylacetic acid, Morpholine, HATU, DIPEA | Dichloromethane | High Yield |

| Biocatalytic | Cyclohexylacetic acid, Morpholine, Lipase (CALB) | Cyclopentyl methyl ether (CPME) | Green solvent, mild conditions, high purity. nih.govnih.gov |

| Mechanochemical | Cyclohexylacetic acid, Urea, Boric Acid | Solvent-free | Rapid, solventless, efficient. researchgate.net |

Development of High-Throughput Screening for Chemical Reactivity

Understanding the reactivity profile of this compound is key to discovering its potential applications. High-throughput experimentation (HTE) allows for the rapid screening of a compound against a vast array of reactants and conditions in a miniaturized format, such as 384- or 1536-well plates. chemrxiv.org

Future work could involve subjecting this compound to a battery of HTE screens to map its reactivity. For example, its stability and reactivity could be tested against various oxidants, reductants, acids, and bases. The α-position to the carbonyl group could be a target for functionalization, and HTE could rapidly identify conditions for enolate formation and subsequent alkylation or other modifications. nih.gov By combining automated liquid handlers with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), thousands of unique reactions can be screened in a single day, providing a comprehensive map of the molecule's chemical space and potential for derivatization. acs.orgpurdue.edu This "direct-to-biology" approach, where libraries of derivatives are synthesized and screened for activity in the same plate, could dramatically accelerate the discovery of new applications. rsc.org

Multiscale Modeling Approaches for Reaction and System Understanding

Computational chemistry provides a powerful lens for understanding chemical processes from the electronic to the macroscopic level. For this compound, multiscale modeling could offer deep insights into its behavior.

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, such as its hydrolysis or its reaction at the α-carbon, providing detailed information about transition states and reaction barriers. nih.gov This is crucial for understanding reaction kinetics and predicting the most favorable pathways. nih.gov These QM calculations can then be integrated into larger-scale models using a QM/MM (Quantum Mechanics/Molecular Mechanics) approach. This would allow, for example, the study of the molecule's interaction with a biological target, like an enzyme active site, treating the molecule with high-level QM theory while the surrounding protein and solvent are modeled with more computationally efficient MM force fields. acs.org Such simulations can reveal how specific amino acids influence catalytic efficiency and guide the design of new functional derivatives. acs.org

Q & A

Q. What are the common synthetic routes for 4-(cyclohexylacetyl)morpholine, and how are reaction conditions optimized?

Synthesis typically involves nucleophilic substitution or cyclohexylation of morpholine precursors. For example, reactions with sulfonylbutadienes under varying temperatures and solvent systems (e.g., THF or DCM) can yield morpholine derivatives. Optimization includes adjusting catalysts (e.g., Lewis acids) and reaction times to enhance yield and purity. Experimental design tools like factorial analysis help identify critical parameters .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Key techniques include:

Q. What biological activities are reported for structurally analogous morpholine derivatives?

Morpholine derivatives with similar substituents exhibit diverse pharmacological properties, including:

- Antimicrobial activity against Gram-positive bacteria .

- CNS modulation via receptor interactions (e.g., dopamine or serotonin receptors) .

- Anticancer potential through selective cytotoxicity in preclinical models .

Note: Specific data for this compound remains limited, necessitating targeted assays.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for morpholine derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Strategies include:

- Dose-response profiling to establish IC₅₀/EC₅₀ values across multiple models.

- Comparative SAR studies to isolate substituent effects (e.g., cyclohexyl vs. phenyl groups) .

- Meta-analyses of published datasets to identify consensus mechanisms.

Q. What computational approaches predict the interaction of this compound with biological targets?

- Molecular docking : Simulate binding affinities to receptors (e.g., kinases, GPCRs) using software like AutoDock.

- Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over time.

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with activity data .

Q. How can synthetic protocols be optimized for scalable production of this compound?

- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics.

- Process intensification : Use flow chemistry to improve heat/mass transfer .

Q. What strategies validate the selectivity of this compound in multi-target assays?

- Off-target profiling : Screen against panels of receptors/enzymes (e.g., CEREP panels).

- Isoform-specific assays : Compare activity across protein isoforms (e.g., PI3Kα vs. PI3Kγ).

- Cellular pathway analysis : Use transcriptomics/proteomics to identify downstream effects .

Methodological Considerations

Q. Comparative Analysis of Morpholine Derivatives

| Compound | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| 4-(2-Bromo-4-fluorobenzyl)morpholine | Bromo/fluoro substituents | Kinase inhibition | |

| 4-Dodecylmorpholine | Long alkyl chain | Surfactant properties | |

| 4-(tert-Butylthio)pyridinyl-morpholine | Thioether linkage | Antimicrobial |

Q. Key Experimental Design Factors

- Purity thresholds : Use HPLC/GC-MS to ensure >95% purity for biological testing.

- Stability studies : Assess compound degradation under varying pH/temperature .

- Positive/Negative controls : Include known agonists/inhibitors in assays to validate reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.